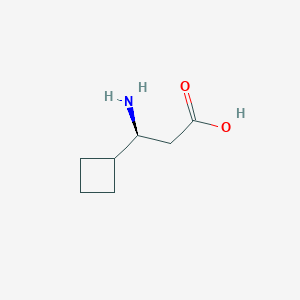
(S)-3-(2-Methoxy-4-methylphenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(2-Methoxy-4-methylphenyl)butanoic acid is an organic compound with a specific stereochemistry, denoted by the (S) configuration This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a butanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Methoxy-4-methylphenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-4-methylphenol and butanoic acid derivatives.
Reaction Conditions: The key steps involve the formation of the phenylbutanoic acid backbone through a series of reactions including esterification, reduction, and stereoselective synthesis to ensure the (S) configuration.
Industrial Production Methods: Industrial production may involve optimized reaction conditions such as the use of specific catalysts, temperature control, and purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(2-Methoxy-4-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
(S)-3-(2-Methoxy-4-methylphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-3-(2-Methoxy-4-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenyl ring can influence its binding affinity and activity. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interaction with cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-methylphenol: Shares the methoxy and methyl groups but lacks the butanoic acid chain.
4-Methylguaiacol: Similar structure with a methoxy group and a methyl group on the phenyl ring.
2-Methoxy-4-vinylphenol: Contains a vinyl group instead of the butanoic acid chain.
Uniqueness
(S)-3-(2-Methoxy-4-methylphenyl)butanoic acid is unique due to its specific stereochemistry and the presence of both the methoxy and methyl groups on the phenyl ring, along with the butanoic acid chain
Eigenschaften
Molekularformel |
C12H16O3 |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
3-(2-methoxy-4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O3/c1-8-4-5-10(11(6-8)15-3)9(2)7-12(13)14/h4-6,9H,7H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
MMIMLZSFRVVPRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)CC(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


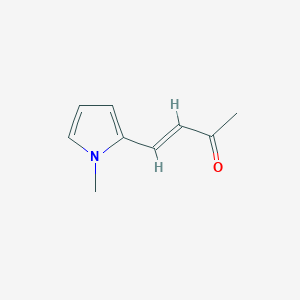
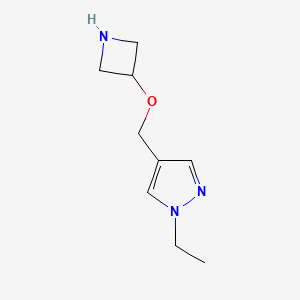
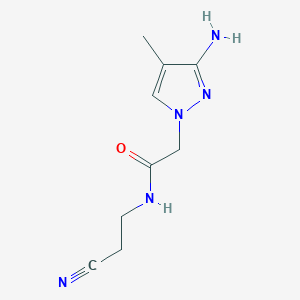
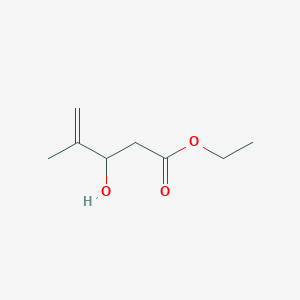
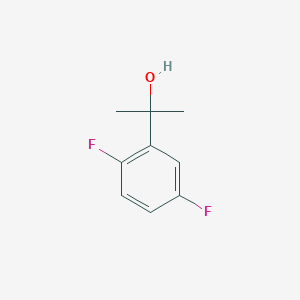
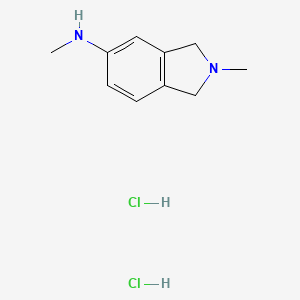

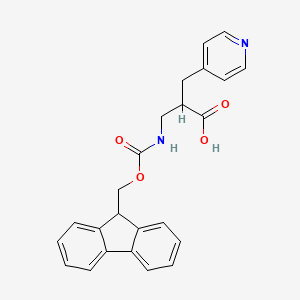



![2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13625088.png)
![4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylicacid](/img/structure/B13625097.png)
